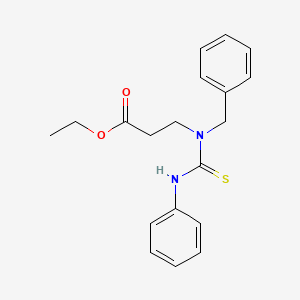
ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a beta-alanine backbone, with additional benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate typically involves multi-step organic reactions. One common method starts with the preparation of beta-alanine derivatives, followed by the introduction of the thioamide group. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for the formation of the thioamide group and benzyl chloride for the introduction of the benzyl group. The final step usually involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can be compared with other thioamide-containing compounds:
Ethyl N-benzyl-N-(phenylcarbamothioyl)-glycinate: Similar structure but with a glycine backbone.
Ethyl N-benzyl-N-(phenylcarbamothioyl)-valinate: Contains a valine backbone.
Ethyl N-benzyl-N-(phenylcarbamothioyl)-leucinate: Features a leucine backbone.
These compounds share the thioamide group but differ in their amino acid backbones, which can influence their chemical reactivity and biological activity.
This compound stands out due to its specific beta-alanine backbone, which may confer unique properties and applications compared to its analogs.
Properties
CAS No. |
86727-07-3 |
|---|---|
Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl 3-[benzyl(phenylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C19H22N2O2S/c1-2-23-18(22)13-14-21(15-16-9-5-3-6-10-16)19(24)20-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,20,24) |
InChI Key |
ZVTHCWOEBMUPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















